An In-depth Technical Guide to 2-Amino-4-ethylthiophene-3-carbonitrile: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-Amino-4-ethylthiophene-3-carbonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-amino-4-ethylthiophene-3-carbonitrile, a substituted aminothiophene of significant interest in medicinal chemistry and materials science. While specific experimental data for this exact molecule is not extensively available in public databases, this guide synthesizes information from closely related analogs and the well-established Gewald reaction to present a detailed account of its probable chemical properties, structure, and reactivity. This document serves as a valuable resource for researchers looking to synthesize, characterize, and utilize this versatile chemical building block.
Introduction: The Significance of the 2-Aminothiophene Scaffold
The 2-aminothiophene moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Its unique electronic and structural features allow it to serve as a versatile pharmacophore, exhibiting activities ranging from anticancer and antimicrobial to anti-inflammatory and antiviral.[1][2] The presence of amino and cyano or ester functionalities provides convenient handles for further chemical modifications, enabling the construction of complex heterocyclic systems. 2-Amino-4-ethylthiophene-3-carbonitrile, with its specific substitution pattern, represents a valuable yet under-explored member of this important class of compounds. This guide aims to fill the knowledge gap by providing a detailed theoretical and practical framework for its study.
Molecular Structure and Chemical Properties
While a definitive CAS number and experimental data for 2-amino-4-ethylthiophene-3-carbonitrile are not readily found in common chemical databases, we can predict its core properties based on well-characterized analogs such as 2-amino-4-methylthiophene-3-carbonitrile and other 2-aminothiophene derivatives.
Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₇H₈N₂S | --- |
| Molecular Weight | 152.22 g/mol | --- |
| Appearance | Likely a pale yellow to off-white solid | Analogy with similar 2-aminothiophenes |
| Melting Point | Estimated in the range of 80-120 °C | Comparison with 2-amino-4-methylthiophene-3-carbonitrile and 2-aminothiophene-3-carbonitrile (104-108 °C)[3] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water | General solubility of aminothiophene derivatives |
| pKa | The amino group is expected to have a pKa in the range of 4-6 | Typical basicity of an aromatic amine adjacent to an electron-withdrawing group |
Structural Elucidation: A Spectroscopic Overview
Predictive spectroscopic data is crucial for the identification and characterization of 2-amino-4-ethylthiophene-3-carbonitrile upon its synthesis.
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¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the C5 proton of the thiophene ring, signals for the ethyl group (a quartet and a triplet), and a broad singlet for the amino protons.
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¹³C NMR: The carbon NMR would display distinct signals for the carbon atoms of the thiophene ring, the nitrile carbon, and the ethyl group carbons.
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IR Spectroscopy: Key infrared absorption bands would include N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹), a strong C≡N stretching vibration for the nitrile group (around 2220-2260 cm⁻¹), and C=C stretching vibrations for the thiophene ring.
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Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound.
Synthesis of 2-Amino-4-ethylthiophene-3-carbonitrile: The Gewald Reaction
The most versatile and widely employed method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[1][4] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[4]
Reaction Mechanism
The mechanism of the Gewald reaction is generally understood to proceed through the following key steps:[4]
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Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (butanone) and the active methylene nitrile (malononitrile).
-
Michael Addition of Sulfur: Elemental sulfur adds to the activated double bond of the Knoevenagel adduct.
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Ring Closure and Tautomerization: Intramolecular cyclization followed by tautomerization leads to the formation of the stable 2-aminothiophene ring system.
Diagram of the Gewald Reaction Mechanism:
Caption: Proposed workflow for the Gewald synthesis of a 2-aminothiophene.
Detailed Experimental Protocol
This protocol is a generalized procedure based on established methods for the Gewald reaction. Optimization of reaction conditions may be necessary to achieve the best yield and purity for 2-amino-4-ethylthiophene-3-carbonitrile.
Materials:
-
Butanone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (or another suitable base like triethylamine or piperidine)
-
Ethanol (or another suitable solvent like methanol or DMF)
-
Standard laboratory glassware and workup materials
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve butanone (1 equivalent) and malononitrile (1 equivalent) in ethanol.
-
To this solution, add elemental sulfur (1.1 equivalents).
-
Slowly add morpholine (0.5 equivalents) to the stirred mixture. An exothermic reaction may be observed.
-
Heat the reaction mixture to a gentle reflux (around 50-60 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, filter the solid product and wash with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice-cold water with stirring. The product should precipitate.
-
Collect the crude product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Chemical Reactivity and Potential Applications
The reactivity of 2-amino-4-ethylthiophene-3-carbonitrile is dictated by the interplay of its functional groups: the nucleophilic amino group, the electrophilic nitrile group, and the aromatic thiophene ring.
Reactions of the Amino Group
The primary amino group is a key site for derivatization. It can readily undergo:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
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Schiff Base Formation: Condensation with aldehydes and ketones to yield imines.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions.
Reactions of the Nitrile Group
The nitrile group can be transformed into other functional groups, including:
-
Hydrolysis: Conversion to a carboxylic acid or an amide under acidic or basic conditions.
-
Reduction: Reduction to a primary amine using reducing agents like lithium aluminum hydride.
Electrophilic Aromatic Substitution
The thiophene ring, being electron-rich, can undergo electrophilic substitution reactions, although the activating effect of the amino group is somewhat counteracted by the deactivating nitrile group.
Diagram of Potential Derivatization Pathways:
Caption: Potential synthetic transformations of the title compound.
Applications in Drug Discovery and Materials Science
The structural motifs accessible from 2-amino-4-ethylthiophene-3-carbonitrile are prevalent in a variety of pharmacologically active agents. Its derivatives have the potential to be investigated as:
-
Kinase Inhibitors: Many thienopyrimidine derivatives, which can be synthesized from 2-aminothiophenes, are potent kinase inhibitors.
-
Antimicrobial Agents: The thiophene nucleus is a common feature in antibacterial and antifungal compounds.
-
Anti-inflammatory Drugs: Several non-steroidal anti-inflammatory drugs (NSAIDs) contain a thiophene ring.
In materials science, the extended π-system of thiophene-based molecules makes them attractive for applications in:
-
Organic Electronics: As components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
-
Dyes and Pigments: The ability to form conjugated systems through derivatization makes them suitable for use as dyes.
Conclusion
2-Amino-4-ethylthiophene-3-carbonitrile is a promising but currently under-characterized heterocyclic building block. This technical guide has provided a comprehensive theoretical and practical foundation for its synthesis via the Gewald reaction, along with an in-depth analysis of its predicted chemical properties, structure, and reactivity. The insights presented herein are intended to empower researchers in drug discovery and materials science to explore the full potential of this versatile molecule and its derivatives. Further experimental validation of the predicted data is a crucial next step in unlocking its applications.
References
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